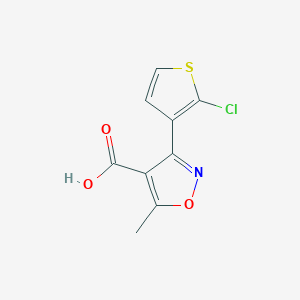
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a chloro-substituted thiophene ring attached to an isoxazole ring, which in turn is connected to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-chlorothiophene. This can involve halogenation, formylation, and other substitution reactions.
Construction of the Isoxazole Ring: The isoxazole ring is formed by cyclization reactions involving appropriate precursors. This step often requires the use of reagents such as hydroxylamine and acetic anhydride.
Coupling of the Rings: The thiophene and isoxazole rings are then coupled together through a series of reactions that may involve the use of coupling agents like palladium catalysts.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chloro group in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-thienyl)boronic acid
- (2-Chloro-3-thienyl)acetic acid
- 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole
Uniqueness
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
14483-57-9 |
|---|---|
Molecular Formula |
C9H6ClNO3S |
Molecular Weight |
243.67 g/mol |
IUPAC Name |
3-(2-chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3S/c1-4-6(9(12)13)7(11-14-4)5-2-3-15-8(5)10/h2-3H,1H3,(H,12,13) |
InChI Key |
PJPKUIGUNDJSLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















